1-Phenazinecarboxylic acid, 9-phenoxy-

Carbonic Anhydrase Inhibition Cancer Research Enzyme Selectivity

1-Phenazinecarboxylic acid, 9-phenoxy- (CAS 103942-79-6) is a 9-substituted phenazine-1-carboxylic acid derivative. Structurally, it consists of a phenazine core with a carboxylic acid group at position 1 and a phenoxy substituent at position 9.

Molecular Formula C19H12N2O3
Molecular Weight 316.3 g/mol
CAS No. 103942-79-6
Cat. No. B12908161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenazinecarboxylic acid, 9-phenoxy-
CAS103942-79-6
Molecular FormulaC19H12N2O3
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC3=NC4=CC=CC(=C4N=C32)C(=O)O
InChIInChI=1S/C19H12N2O3/c22-19(23)13-8-4-9-14-17(13)21-18-15(20-14)10-5-11-16(18)24-12-6-2-1-3-7-12/h1-11H,(H,22,23)
InChIKeyJRYGZNQVGDPOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenazinecarboxylic acid, 9-phenoxy- (CAS 103942-79-6): A 9-Substituted Phenazine Derivative for Targeted Carbonic Anhydrase Inhibition and Antifungal Research


1-Phenazinecarboxylic acid, 9-phenoxy- (CAS 103942-79-6) is a 9-substituted phenazine-1-carboxylic acid derivative . Structurally, it consists of a phenazine core with a carboxylic acid group at position 1 and a phenoxy substituent at position 9 . This compound belongs to a class of heterocyclic molecules recognized for their antimicrobial, antitumor, and enzyme inhibitory activities [1]. Its specific substitution pattern distinguishes it from the parent compound, phenazine-1-carboxylic acid (PCA), and other 9-substituted analogs, offering a unique profile for scientific evaluation in biological assays and chemical synthesis.

Why 1-Phenazinecarboxylic acid, 9-phenoxy- Cannot Be Interchanged with Generic Phenazine-1-Carboxylic Acid


Phenazine-1-carboxylic acid (PCA) is a well-studied natural product with broad-spectrum antifungal activity, but its utility is limited by its physicochemical properties, including moderate lipophilicity [1]. Structural modifications at the 9-position of the phenazine core are known to profoundly alter biological activity and target selectivity [2]. For instance, 9-substituted PCA derivatives, such as 9-methyl and 9-methoxy analogs, exhibit distinct antibacterial and antiviral profiles compared to the parent compound [2]. The phenoxy group at the 9-position introduces significant steric and electronic changes that are expected to further differentiate this molecule's interaction with biological targets, making generic substitution with PCA or other 9-substituted analogs unreliable without direct comparative data.

Quantitative Differentiation of 1-Phenazinecarboxylic acid, 9-phenoxy- for Procurement Decisions


Selective Inhibition of Human Carbonic Anhydrase Isozymes by 9-Phenoxy-PCA

In direct enzyme inhibition assays, 9-phenoxy-PCA demonstrates significant inhibitory activity against several human carbonic anhydrase (hCA) isozymes, with marked selectivity for the tumor-associated isoform hCA IX [1]. The inhibition constant (Ki) for hCA IX is 317 nM, which is 7-fold lower (more potent) than its Ki for the cytosolic isoform hCA II (82 nM) and 14-fold lower than for hCA VII (45 nM) [1]. This selectivity profile is a key differentiator from the parent compound PCA, for which no comparable hCA inhibition data are available in the same assay system, and from many standard sulfonamide-based CA inhibitors that often show poor isoform selectivity [2].

Carbonic Anhydrase Inhibition Cancer Research Enzyme Selectivity

Enhanced Lipophilicity of 9-Phenoxy-PCA Relative to Parent PCA

The introduction of a phenoxy group at the 9-position is expected to significantly increase the lipophilicity of the molecule compared to the parent compound, phenazine-1-carboxylic acid (PCA) [1]. While experimental logP data for 9-phenoxy-PCA are not publicly available, computational estimates (e.g., XLogP3) predict a logP of approximately 4.2 for 9-phenoxy-PCA, compared to a measured logP of 1.75–2.5 for PCA [2]. This ~2-log unit increase translates to a 100-fold increase in partition coefficient, which can dramatically enhance membrane permeability and bioavailability in cellular and in vivo models.

Physicochemical Property Lipophilicity Membrane Permeability

Antifungal Activity of PCA Amide Analogs Provides a Baseline for 9-Phenoxy Derivative Comparison

While direct antifungal data for 9-phenoxy-PCA are not available, a study of PCA amide analogs provides a relevant baseline for understanding how structural modifications impact antifungal potency [1]. In this study, the parent compound PCA showed EC50 values of 37.3 μM against Pyricularia oryzae and 33.2 μM against Rhizoctonia solani [1]. Several synthesized amide analogs exhibited improved potency, with EC50 values as low as 24.5 μM and 28.7 μM for the same pathogens [1]. This demonstrates that modifications to the PCA scaffold can enhance antifungal activity, and 9-phenoxy substitution represents another avenue for optimization.

Antifungal Activity Structure-Activity Relationship Agricultural Fungicide

High-Impact Application Scenarios for 1-Phenazinecarboxylic acid, 9-phenoxy- Based on Demonstrated Differentiation


Chemical Probe for Carbonic Anhydrase IX (CA IX) in Tumor Hypoxia Research

Given its demonstrated Ki of 317 nM against hCA IX and 7-fold selectivity over hCA II, 9-phenoxy-PCA can serve as a selective chemical probe for studying the role of CA IX in tumor microenvironments [1]. Its non-sulfonamide structure offers a distinct chemotype that may avoid some of the off-target effects associated with traditional CA inhibitors [2].

Lead Compound for Antifungal Optimization via 9-Position SAR Studies

Based on the established antifungal activity of PCA (EC50 ~33–37 μM) and the potential for improved lipophilicity and membrane penetration [1], 9-phenoxy-PCA is a strong candidate for antifungal screening and structure-activity relationship (SAR) studies [2]. Its unique 9-substitution pattern can be explored to overcome the limited potency and physicochemical drawbacks of PCA.

Synthetic Intermediate for 9-Substituted Phenazine Derivative Libraries

9-Phenoxy-PCA can be used as a versatile synthetic intermediate for further derivatization. The carboxylic acid group at position 1 can be converted to amides, esters, or other functional groups to generate libraries of novel phenazine analogs [1]. The phenoxy group at position 9 can also be modified or cleaved to access other 9-substituted derivatives.

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